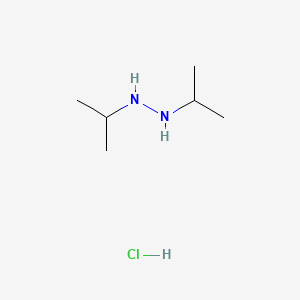
1,2-Diisopropylhydrazine monohydrochloride
Overview
Description
1,2-Diisopropylhydrazine monohydrochloride is a chemical compound with the molecular formula C6H17ClN2. It is a derivative of hydrazine, where two isopropyl groups are attached to the nitrogen atoms. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropylhydrazine monohydrochloride can be synthesized through the reaction of isopropylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
-
Reaction of Isopropylamine with Hydrazine Hydrate
- Isopropylamine is reacted with hydrazine hydrate in a suitable solvent such as ethanol.
- The reaction mixture is stirred at room temperature for several hours.
- Hydrochloric acid is then added to the reaction mixture to form the monohydrochloride salt.
-
Purification
- The resulting product is purified by recrystallization from ethanol or another suitable solvent to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropylhydrazine monohydrochloride undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding hydrazones or azo compounds.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction
- It can be reduced to form hydrazine derivatives.
- Reducing agents such as lithium aluminum hydride are commonly used.
-
Substitution
- The compound can undergo nucleophilic substitution reactions.
- Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Hydrazones, azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
1,2-Diisopropylhydrazine monohydrochloride has several scientific research applications, including:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and protein modification.
-
Medicine
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs.
- Studied for its effects on cellular processes and potential as a chemotherapeutic agent.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Diisopropylhydrazine monohydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing catalytic processes. Additionally, its hydrazine moiety allows it to interact with biological molecules, potentially inhibiting enzymes or modifying proteins.
Comparison with Similar Compounds
1,2-Diisopropylhydrazine monohydrochloride can be compared with other similar compounds, such as:
-
1,2-Diethylhydrazine
- Similar structure but with ethyl groups instead of isopropyl groups.
- Different reactivity and physical properties.
-
N,N-Dimethylhydrazine
- Contains methyl groups instead of isopropyl groups.
- Used as a rocket propellant and in organic synthesis.
-
1,2-Diethylhydrazine monohydrochloride
- Similar to this compound but with ethyl groups.
- Different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
1,2-di(propan-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.ClH/c1-5(2)7-8-6(3)4;/h5-8H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFVHTXCDMGAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180889 | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76529-44-7, 26254-05-7 | |
| Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76529-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diisopropylhydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diisopropylhydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)



![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)

![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)


